REACTION_SMILES
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[Al+3:6].[CH3:18][O:19][c:20]1[cH:21][cH:22][c:23](-[c:30]2[o:31][c:32]3[c:33]([cH:34]2)[cH:35][cH:36][cH:37][cH:38]3)[c:24]2[cH:25][cH:26][cH:27][cH:28][c:29]12.[CH3:1][C:2]([Cl:3])=[O:4].[Cl-:5].[Cl-:7].[Cl-:8].[O-:9][N+:10]([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)=[O:17].[OH2:39]>>[CH3:1][C:2](=[O:4])[c:34]1[c:30](-[c:23]2[cH:22][cH:21][c:20]([O:19][CH3:18])[c:29]3[c:24]2[cH:25][cH:26][cH:27][cH:28]3)[o:31][c:32]2[c:33]1[cH:35][cH:36][cH:37][cH:38]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(-c2cc3ccccc3o2)c2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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COc1ccc(-c2oc3ccccc3c2C(C)=O)c2ccccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |